BenchChemオンラインストアへようこそ!

3-(pyridine-3-carbonyl)-1H-indole

Medicinal Chemistry Structure-Activity Relationship Scaffold Selection

3-(Pyridine-3-carbonyl)-1H-indole (synonym: 1H-indol-3-yl(pyridin-3-yl)methanone; CAS 37128-48-6) is a heterocyclic small molecule (C₁₄H₁₀N₂O; MW 222.24 g/mol) belonging to the 3-acylindole class, characterized by a ketone bridge linking an indole ring at the 3-position to a pyridine ring at the 3-position. The compound is catalogued as NSC-143229 by the NCI Developmental Therapeutics Program and is commercially supplied as a building block (e.g., Enamine EN300-64579) at a typical purity specification of 95%.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 37128-48-6
Cat. No. B3051932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyridine-3-carbonyl)-1H-indole
CAS37128-48-6
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C14H10N2O/c17-14(10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-9,16H
InChIKeyYRXSFCQXFHXFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridine-3-carbonyl)-1H-indole (CAS 37128-48-6): Compound Class, Physicochemical Profile, and Procurement-Relevant Identity


3-(Pyridine-3-carbonyl)-1H-indole (synonym: 1H-indol-3-yl(pyridin-3-yl)methanone; CAS 37128-48-6) is a heterocyclic small molecule (C₁₄H₁₀N₂O; MW 222.24 g/mol) belonging to the 3-acylindole class, characterized by a ketone bridge linking an indole ring at the 3-position to a pyridine ring at the 3-position [1]. The compound is catalogued as NSC-143229 by the NCI Developmental Therapeutics Program and is commercially supplied as a building block (e.g., Enamine EN300-64579) at a typical purity specification of 95% [2]. Its two rotatable bonds, one hydrogen bond donor (indole NH), and three hydrogen bond acceptors (pyridine N, ketone O, indole π-system) define a scaffold of modest flexibility that is used in medicinal chemistry and synthetic methodology development [1].

Why Generic Substitution of 3-(Pyridine-3-carbonyl)-1H-indole Is Not Supported by Quantitative Evidence


Structural analogs within the 3-acylindole family—including regioisomers (pyridin-2-yl or pyridin-4-yl carbonyl), the phenyl analog (3-benzoylindole), and 2-alkyl-substituted variants—differ in hydrogen bond acceptor geometry, logP, and steric environment at the indole 2-position, each of which alters molecular recognition, metabolic stability, and synthetic reactivity [1]. The 3-pyridyl nitrogen orientation in the target compound (pKa conjugate acid ~4.8–5.2) confers pH-dependent solubility and binding character distinct from the 4-pyridyl isomer (pKa ~5.5–5.8), while the free indole NH (absent in N-substituted analogs) is a critical hydrogen bond donor and derivatization handle that cannot be assumed interchangeable without quantitative comparative binding, ADME, or reactivity data [2]. The sections below present the available quantitative differentiation evidence, with explicit notation of evidence strength.

3-(Pyridine-3-carbonyl)-1H-indole: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 3-Pyridylcarbonyl vs. 4-Pyridylcarbonyl Hydrogen Bond Acceptor Geometry

The target compound positions the pyridine nitrogen at the meta position relative to the carbonyl, creating a hydrogen bond acceptor vector at ~120° from the carbonyl axis. In contrast, 3-(pyridine-4-carbonyl)-1H-indole (CAS 3189-05-7) places the pyridine nitrogen at the para position (~180° from the carbonyl), altering the spatial orientation of hydrogen bond interactions with biological targets [1]. Computed logP differs between the two regioisomers: the 3-pyridyl isomer (XLogP3 = 2.6) vs. the 4-pyridyl isomer (XLogP3 ≈ 2.3) .

Medicinal Chemistry Structure-Activity Relationship Scaffold Selection

Synthetic Reactivity Differentiation: 3-Acylindole Activation Requirement vs. 3-Formylindole

In the synthesis of 3-vinylindoles via Wadsworth-Emmons reactions, 3-acylindoles (including the target compound) require prior N-sulfonation to activate the carbonyl toward olefination, whereas 3-formylindoles react directly with phosphonate derivatives without activation [1]. This differential reactivity is established in the foundational paper by Sainsbury et al. (Tetrahedron, 1982), which specifically describes the use of 3-acylindoles as substrates requiring this additional activation step [1].

Synthetic Methodology Wadsworth-Emmons Reaction 3-Vinylindole Synthesis

Scaffold Derivatization Capacity: Indole NH as a Hydrogen Bond Donor and Functionalization Handle vs. N-Substituted Analogs

The target compound possesses one hydrogen bond donor (indole NH), whereas N-substituted analogs such as (1-(5-fluoropentyl)-1H-indol-3-yl)(pyridin-3-yl)methanone lack this donor [1]. The free indole NH also serves as a site for further derivatization (alkylation, acylation, sulfonation), enabling scaffold elaboration. This is critical because the indole NH often acts as a key hydrogen bond donor to backbone carbonyls in protein kinase hinge regions or to conserved water molecules in binding pockets .

Medicinal Chemistry Scaffold Derivatization Structure-Based Design

NCI-60 Screening Availability: Compound NSC-143229 as a Profiled Member of the 3-Acylindole Series

The target compound is registered as NSC-143229 in the NCI Developmental Therapeutics Program, indicating submission for the NCI-60 human tumor cell line screen, a standardized anticancer profiling panel [1]. This provides a procurement-relevant differentiator: the compound has passed the NCI's acceptance criteria for screening (identity, purity, solubility), and results may be available upon request from the DTP data repository. Many commercially available 3-acylindole analogs do not have an NSC number and have not undergone this standardized profiling [1].

Anticancer Screening NCI-60 Panel Procurement Qualification

Physicochemical Differentiation: Pyridyl vs. Phenyl Carbonyl Lipophilicity and Polar Surface Area

Replacement of the pyridin-3-yl ring with a phenyl ring (3-benzoylindole, CAS 15224-25-6) eliminates a hydrogen bond acceptor and alters lipophilicity. The target compound has a topological polar surface area (TPSA) of 45.8 Ų and XLogP3 of 2.6 (Pyridyl N contributes to TPSA and reduces logP vs. phenyl) [1]. In contrast, 3-benzoylindole has a computed logP of approximately 3.2–3.5 (no pyridyl nitrogen) and TPSA of ~33 Ų based on fragment-based estimates . The additional HBA in the target compound (3 vs. 2 for 3-benzoylindole) improves aqueous solubility and provides an extra pharmacophoric feature for target engagement [1].

Drug-likeness Lipophilicity Scaffold Optimization

2-Position Steric Differentiation: Unsubstituted vs. 2-Methyl or 2-Ethyl Analogs

The target compound is unsubstituted at the indole 2-position, whereas close analogs (2-methyl-1H-indol-3-yl)(pyridin-3-yl)methanone (CAS 37128-50-0, MW 236.27) and (2-ethyl-1H-indol-3-yl)(pyridin-3-yl)methanone (CAS 37128-59-9, MW 250.30) bear alkyl substituents . The 2-methyl substituent increases molecular weight (+14 Da), steric bulk, and lipophilicity while constraining the conformational freedom of the 3-carbonyl group. 2-Alkyl substitution is known in indole SAR to rotate the carbonyl out of conjugation with the indole ring due to peri-interactions, altering both the electronic properties and the spatial presentation of the pharmacophore compared to the unsubstituted target compound .

Structure-Activity Relationship Scaffold Optimization Binding Pocket Compatibility

3-(Pyridine-3-carbonyl)-1H-indole: Evidence-Supported Research and Industrial Application Scenarios


Scaffold for Kinase Inhibitor and Receptor Modulator Lead Generation

With two aromatic heterocycles and a ketone linker providing three hydrogen bond acceptor sites and one donor, the compound serves as a minimal 3-acylindole scaffold for fragment-based or structure-based drug design programs targeting proteins where an indole NH donor and a pyridyl N acceptor are key pharmacophoric elements [1]. The unsubstituted 2-position permits systematic SAR exploration without pre-existing steric bias (see Evidence Item 6, Section 3), while the 3-pyridyl regioisomer offers a distinct HBA vector compared to the 4-pyridyl analog (see Evidence Item 1) [1].

Precursor for 3-Vinylindole Synthesis via Wadsworth-Emmons Olefination

As a 3-acylindole, the compound serves as a substrate for 3-vinylindole synthesis following N-sulfonation activation, as established by Sainsbury et al. (1982) [1]. This is a specific synthetic application where substitution with a 3-formylindole is not a direct equivalent—the formyl analog reacts without activation, making the target compound the appropriate precursor when N-protection strategies are desired for chemo-selectivity control or when the carbonyl reactivity profile of an acylindole is specifically required (see Evidence Item 2) [1].

Oncology Screening Programs with NCI-60 Data Availability

The compound's registration as NSC-143229 in the NCI DTP repository means that investigators procuring this compound for anticancer screening can leverage any existing NCI-60 profiling data as a baseline, avoiding redundant primary screening costs [1]. This is a concrete procurement advantage over 3-acylindole analogs that lack NCI registration and require de novo cytotoxicity assessment (see Evidence Item 4) [1].

Physicochemical Property Optimization Starting Point for CNS or Oral Drug Candidates

With XLogP3 = 2.6 and TPSA = 45.8 Ų, the compound sits within favorable drug-like property space (Lipinski compliant: MW < 500, logP < 5, HBD = 1, HBA = 2 by Cactvs count) [1]. Compared to 3-benzoylindole (estimated logP ~3.3, TPSA ~33 Ų), the pyridyl nitrogen reduces lipophilicity by ~0.6–0.9 log units and increases TPSA by ~13 Ų, potentially improving aqueous solubility and reducing hERG and phospholipidosis risk (see Evidence Item 5) [1][2]. This makes it a preferred starting scaffold for programs requiring balanced potency and developability.

Quote Request

Request a Quote for 3-(pyridine-3-carbonyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.